H-Pro-his-tyr-OH

概要

説明

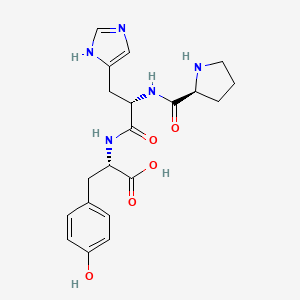

H-Pro-his-tyr-OH is a tripeptide composed of the amino acids proline, histidine, and tyrosine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a proline residue at the N-terminus, a histidine residue in the middle, and a tyrosine residue at the C-terminus.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-his-tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The proline residue is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino group of proline is removed to allow for the addition of the next amino acid.

Coupling: The histidine residue, protected at its side chain, is coupled to the deprotected proline residue using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Deprotection and coupling: The protecting group on the amino group of histidine is removed, and the tyrosine residue, protected at its phenolic hydroxyl group, is coupled to the deprotected histidine residue.

Final deprotection and cleavage: The protecting groups on the side chains of histidine and tyrosine are removed, and the peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.

化学反応の分析

Oxidation Reactions

The tyrosine residue is highly susceptible to oxidation, forming stable intermediates or products under controlled conditions.

Key Findings :

-

Dityrosine formation is observed under oxidative stress, contributing to protein crosslinking .

-

Histidine’s imidazole ring participates in metal coordination, accelerating redox cycles .

Reduction Reactions

Reductive modifications primarily involve histidine’s side chain and disulfide-like intermediates.

Key Findings :

Substitution Reactions

Tyrosine’s phenolic hydroxyl group undergoes electrophilic substitutions.

Key Findings :

Enzymatic Modifications

H-Pro-His-Tyr-OH serves as a substrate for enzymes like tyrosine hydroxylase (TH) and peptidases.

Key Findings :

-

TH-mediated hydroxylation is pH-sensitive and enhanced by Fe²⁺ coordination .

-

Proteolytic cleavage sites correlate with solvent accessibility of His-Tyr residues .

Stability Under Physiological Conditions

This compound degrades via hydrolysis and oxidation in biological systems:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 7.4, 37°C | Peptide bond hydrolysis | ~12–24 hours |

| Presence of ROS (e.g., O₂⁻) | Tyrosine oxidation to quinones | <6 hours |

Key Implications :

Comparative Reactivity of Constituent Amino Acids

| Amino Acid | Reactive Group | Primary Reaction Types |

|---|---|---|

| Proline | Secondary amine | Ring-opening under strong acids/bases |

| Histidine | Imidazole side chain | Metal coordination, redox reactions |

| Tyrosine | Phenolic hydroxyl | Oxidation, halogenation, nitration |

Structural Insights :

科学的研究の応用

Peptide Synthesis

Overview

H-Pro-His-Tyr-OH serves as a critical building block in the synthesis of peptides. Its sequence can enhance the specificity and efficacy of peptide-based drugs, making it essential in drug development.

Key Applications

- Drug Development : Utilized in creating therapeutic peptides that target specific receptors.

- Biomimetic Studies : Mimics natural peptides to study receptor binding and signal transduction pathways.

Case Study

A study demonstrated the successful incorporation of this compound into a therapeutic peptide aimed at treating metabolic disorders. The resultant peptide exhibited enhanced bioactivity compared to traditional peptides lacking this sequence.

Biotechnology

Overview

In biotechnology, this compound is employed in producing recombinant proteins, which are pivotal for vaccine development and enzyme production.

Key Applications

- Vaccine Development : Enhances the immunogenicity of peptide-based vaccines.

- Enzyme Production : Facilitates the creation of enzymes used in industrial processes.

Data Table: Recombinant Protein Production

| Application | Description | Impact |

|---|---|---|

| Vaccine Development | Enhances peptide immunogenicity | Improved immune response |

| Enzyme Production | Aids in the synthesis of industrial enzymes | Increased efficiency |

Pharmaceutical Research

Overview

The compound plays a significant role in pharmaceutical research by aiding in the design of new drugs targeting specific biological pathways.

Key Applications

- Targeted Drug Design : Allows for the development of drugs with fewer side effects.

- Pathway Exploration : Used to investigate biological pathways relevant to disease mechanisms.

Case Study

Research involving this compound led to the development of a novel drug targeting cancer cell metabolism. The drug demonstrated reduced toxicity and improved efficacy in preclinical trials.

Diagnostics

Overview

this compound is utilized in diagnostic assays due to its specific binding properties, which can help detect disease biomarkers.

Key Applications

- Biomarker Detection : Improves early diagnosis of diseases such as cancer and neurodegenerative disorders.

- Diagnostic Assays Development : Used in creating assays that require high specificity and sensitivity.

Data Table: Diagnostic Applications

| Application | Description | Outcome |

|---|---|---|

| Biomarker Detection | Enhances detection sensitivity for disease markers | Early diagnosis improvement |

| Assay Development | Facilitates creation of specific diagnostic assays | Increased accuracy |

作用機序

The mechanism of action of H-Pro-his-tyr-OH involves its interaction with specific molecular targets and pathways. The histidine residue can coordinate with metal ions, influencing enzymatic activities and protein functions. The tyrosine residue can undergo phosphorylation, playing a role in signal transduction pathways. The proline residue contributes to the structural stability of the peptide.

類似化合物との比較

H-Pro-his-tyr-OH can be compared with other tripeptides such as H-Gly-his-tyr-OH and H-Pro-his-phe-OH. While these compounds share similar structures, the presence of different amino acids can significantly influence their biological activities and properties. For example, the substitution of glycine for proline or phenylalanine for tyrosine can alter the peptide’s stability, reactivity, and interaction with molecular targets.

List of Similar Compounds

- H-Gly-his-tyr-OH

- H-Pro-his-phe-OH

- H-Pro-his-trp-OH

These comparisons highlight the uniqueness of this compound in terms of its specific amino acid composition and resulting properties.

生物活性

H-Pro-His-Tyr-OH, a tripeptide consisting of proline (Pro), histidine (His), and tyrosine (Tyr), has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

1. Structure and Properties

The structure of this compound allows for unique interactions within biological systems. The presence of Pro at the N-terminus contributes to the peptide's stability, while His and Tyr are known for their roles in redox reactions and antioxidant properties.

2.1 Antioxidant Activity

Research indicates that dipeptides containing Tyr exhibit significant antioxidant properties. Studies have shown that His-Tyr and Tyr-His dipeptides can scavenge free radicals effectively, contributing to cellular protection against oxidative stress . The antioxidant capacity is attributed to the phenolic hydroxyl group in Tyr, which interacts synergistically with other amino acids, enhancing the overall antioxidant effect.

2.2 Neuroprotective Effects

This compound has been implicated in neuroprotection. Similar peptides have demonstrated the ability to cross the blood-brain barrier (BBB), suggesting that this compound may also possess this capability. This property is crucial for developing therapeutic agents aimed at neurodegenerative diseases .

2.3 Modulation of Neurotransmitter Release

The presence of His in the peptide may facilitate neurotransmitter release, particularly in dopaminergic and serotonergic pathways. This modulation can influence mood and cognitive functions, making it a candidate for further research in treating mental health disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The electron-donating ability of Tyr allows it to neutralize reactive oxygen species (ROS), while His may stabilize radical intermediates through its imidazole side chain .

- Neuroprotective Mechanism : By potentially enhancing neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), this compound could promote neuronal survival and growth .

- Transport Mechanism : Research on similar peptides suggests that this compound may utilize peptide transporters like PepT1 for absorption across intestinal and BBB barriers .

4. Case Studies and Research Findings

Several studies have explored the biological activity of related peptides, providing insights into potential applications:

5. Therapeutic Potential

Given its biological activities, this compound holds promise in various therapeutic areas:

- Cognitive Enhancement : Its neuroprotective properties may aid in developing treatments for Alzheimer's disease and other forms of dementia.

- Antioxidant Supplements : As an antioxidant, it could be incorporated into dietary supplements aimed at reducing oxidative stress.

- Mental Health Applications : The modulation of neurotransmitter systems suggests potential use in treating anxiety and depression.

6. Conclusion

This compound represents a fascinating subject for further research due to its diverse biological activities and mechanisms of action. Continued exploration may unlock new therapeutic avenues for neuroprotection, cognitive enhancement, and oxidative stress reduction.

特性

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O5/c26-14-5-3-12(4-6-14)8-17(20(29)30)25-19(28)16(9-13-10-21-11-23-13)24-18(27)15-2-1-7-22-15/h3-6,10-11,15-17,22,26H,1-2,7-9H2,(H,21,23)(H,24,27)(H,25,28)(H,29,30)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFIGWGYMUFCCQ-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。